Deptropine

Description

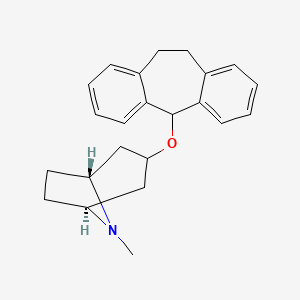

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)-8-azabicyclo[3.2.1]octane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO/c1-24-18-12-13-19(24)15-20(14-18)25-23-21-8-4-2-6-16(21)10-11-17-7-3-5-9-22(17)23/h2-9,18-20,23H,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPODSUQWXAZNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859507 | |

| Record name | 3-[(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604-51-3 | |

| Record name | Deptropine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Deptropine: A Technical Guide to its Mechanism of Action in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Deptropine, a compound with known antihistaminic and anticholinergic properties, has emerged as a promising agent in oncology research. Investigations into its mechanism of action reveal a primary role in the disruption of autophagy, a critical cellular process for survival and proliferation in cancer cells. In hepatocellular carcinoma (HCC), this compound induces cell death by inhibiting the final stage of autophagy—the fusion of autophagosomes with lysosomes. This leads to an accumulation of autophagosomes and subsequent cellular demise. Furthermore, studies in breast cancer models suggest that this compound can potently inhibit cancer stem cell populations, potentially through its activity at muscarinic and histamine (B1213489) receptors. This guide provides a detailed overview of the signaling pathways affected by this compound, quantitative data on its efficacy, and the experimental protocols used to elucidate its anticancer activities.

Core Mechanism of Action: Inhibition of Autophagic Flux

The principal anticancer mechanism of this compound identified in hepatocellular carcinoma cells (Hep3B and HepG2) is the inhibition of autophagy.[1][2] Autophagy is a catabolic process where cells degrade and recycle their own components to maintain homeostasis, a process often exploited by cancer cells to survive under stress. This compound disrupts this process at a late stage.[1][2]

Specifically, this compound's actions result in:

-

Increased Autophagosome Accumulation: Treatment with this compound leads to a significant increase in the expression of microtubule-associated protein 1A/1B-light chain 3B-II (LC3B-II), a key marker of autophagosome formation.[1][2]

-

Blocked Autophagosome-Lysosome Fusion: Despite the increase in autophagosomes, this compound prevents their fusion with lysosomes.[1][2][3] This is a critical step, as the lysosomal acidic environment and enzymes are required to degrade the autophagosomal contents.

-

Inhibition of Lysosomal Proteases: The drug inhibits the processing of the lysosomal protease cathepsin L from its precursor to its mature, active form.[1][2][3] This further impairs the cell's degradative capacity.

-

Stable p62/SQSTM1 Levels: Consequently, sequestosome 1 (SQSTM1/p62), a protein that links ubiquitinated cargo to autophagosomes and is normally degraded during autophagy, is not degraded in this compound-treated cells.[1][2] The accumulation of both LC3B-II and p62 is the hallmark of late-stage autophagy inhibition or "autophagic flux blockade."

This blockade of the autophagy-lysosome pathway is the primary mechanism leading to hepatoma cell death.[1][2] Interestingly, this cell death occurs with very limited activation of caspases, suggesting a non-apoptotic or anoikis-like cell death mechanism.[1]

Signaling Pathway Diagram

References

- 1. The Antihistamine this compound Induces Hepatoma Cell Death through Blocking Autophagosome-Lysosome Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Antihistamine this compound Induces Hepatoma Cell Death through Blocking Autophagosome-Lysosome Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of Deptropine Citrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deptropine citrate (B86180), a synthetically derived tropane (B1204802) alkaloid, is recognized for its dual antagonistic effects on muscarinic acetylcholine (B1216132) receptors and histamine (B1213489) H1 receptors. This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and relevant signaling pathways of this compound citrate. The information is presented to support research and development activities, offering detailed data in a structured format, including experimental considerations and visual representations of its molecular structure and mechanism of action.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound citrate are summarized in the table below. These properties are crucial for its formulation, delivery, and interaction with biological systems.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₅NO₈ | [1][2] |

| Molecular Weight | 525.6 g/mol | [1][2][3] |

| CAS Number | 2169-75-7 | [1][2][3] |

| Appearance | White or almost white, crystalline powder | |

| Solubility | Data not readily available in cited sources. Generally soluble in water and ethanol (B145695). | |

| Melting Point | Data not readily available in cited sources. As a salt, it is expected to have a relatively high melting point with decomposition. | |

| pKa | Data not readily available in cited sources. |

Chemical Structure

This compound citrate is the citrate salt of this compound. The this compound moiety consists of a tropane skeleton with a dibenzosuberenyl ether substituent.

-

IUPAC Name: 2-hydroxypropane-1,2,3-tricarboxylic acid;(1R,5S)-8-methyl-3-(10,11-dihydro-5H-dibenzo[a,d][4]annulen-5-yloxy)-8-azabicyclo[3.2.1]octane[1]

-

SMILES String: CN1[C@@H]2CC[C@H]1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

-

InChI Key: CHQGYMXXKZPWOI-IIPFOPBBSA-N[1]

Caption: 2D structure of this compound and Citric Acid.

Experimental Protocols

Detailed, publicly available, step-by-step experimental protocols for the synthesis, purification, and analysis of this compound citrate are limited. The following sections describe generalized methodologies based on standard pharmaceutical chemistry practices and information available for analogous compounds.

Synthesis

The synthesis of this compound likely involves the etherification of tropine (B42219) with a derivative of dibenzosuberenol. A plausible synthetic route is the Williamson ether synthesis.

-

Step 1: Deprotonation of Tropine. Tropine is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to form the corresponding alkoxide.

-

Step 2: Nucleophilic Substitution. The tropine alkoxide is then reacted with a suitable dibenzosuberenyl derivative containing a good leaving group (e.g., a halide or a sulfonate ester) at the 5-position. The alkoxide displaces the leaving group in an SN2 reaction to form the this compound base.

-

Step 3: Salt Formation. The resulting this compound free base is dissolved in a suitable solvent, such as ethanol or acetone, and treated with a stoichiometric amount of citric acid dissolved in the same or a miscible solvent. The this compound citrate salt precipitates out of the solution and can be collected by filtration.

Purification

Purification of the synthesized this compound citrate is crucial to remove unreacted starting materials, by-products, and other impurities.

-

Recrystallization: This is a common method for purifying solid organic compounds. The crude this compound citrate is dissolved in a minimum amount of a hot solvent or solvent mixture in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the this compound citrate decreases, and it crystallizes out, leaving impurities behind in the solution. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

-

Column Chromatography: While typically used for the purification of the free base before salt formation, column chromatography can be adapted for the purification of the salt. A suitable stationary phase (e.g., silica (B1680970) gel or alumina) and a mobile phase are chosen to effectively separate this compound from its impurities.

Analysis and Characterization

A variety of analytical techniques are employed to confirm the identity, purity, and physicochemical properties of this compound citrate.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for assessing the purity of this compound citrate and quantifying any impurities.

-

Column: A C18 column is commonly used.

-

Mobile Phase: A typical mobile phase would be a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol, run in either an isocratic or gradient mode.

-

Detection: UV detection at a wavelength where this compound shows significant absorbance would be appropriate.

-

Validation: The method would be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound citrate.

-

Sample Preparation: A sample is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Data Interpretation: The chemical shifts, integration of proton signals, and the number of carbon signals are analyzed to confirm the presence of the tropane and dibenzosuberenyl moieties of this compound, as well as the characteristic signals of citric acid.

-

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to study the thermal behavior of the compound, which can indicate its polymorphic form and purity.

-

Methodology: A small, accurately weighed sample is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow to the sample is measured relative to a reference pan.

-

Expected Results: A sharp endothermic peak would indicate the melting point of the crystalline solid. The shape and temperature of the peak can provide information about purity.

-

Mechanism of Action and Signaling Pathways

This compound citrate exerts its pharmacological effects through the competitive antagonism of two distinct receptor types: the histamine H1 receptor and muscarinic acetylcholine receptors.[1]

Histamine H1 Receptor Antagonism

Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, couple to Gq/11. This initiates a signaling cascade that leads to the physiological effects associated with allergic responses. This compound, by blocking this receptor, prevents the downstream signaling.

Caption: this compound citrate's antagonism of the H1 receptor.

Muscarinic Acetylcholine Receptor Antagonism

Muscarinic receptors are also GPCRs and are classified into five subtypes (M1-M5). They are involved in a wide range of parasympathetic nervous system functions. This compound is a non-selective antagonist at these receptors. The M1, M3, and M5 subtypes primarily couple to Gq/11 (similar to the H1 receptor), while M2 and M4 couple to Gi/o, which inhibits adenylyl cyclase.

Caption: this compound citrate's antagonism of muscarinic receptors.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and mechanism of action of this compound citrate. The tabulated data, structural identifiers, and signaling pathway diagrams offer a valuable resource for researchers and professionals in the field of drug development. While detailed experimental protocols for its synthesis and analysis are not widely published, the generalized methodologies presented here provide a solid foundation for laboratory work with this compound. Further research to fully characterize its physicochemical properties and to develop and publish validated analytical methods would be beneficial to the scientific community.

References

The Pharmacokinetics and Pharmacodynamics of Deptropine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deptropine is a first-generation antihistamine with potent anticholinergic properties.[1] This guide provides a comprehensive overview of the known pharmacokinetic and pharmacodynamic properties of this compound. Due to the limited availability of specific quantitative data for this compound, this document also incorporates analogous data from other first-generation antihistamines and anticholinergic agents to provide a broader context for its pharmacological profile. This guide includes a summary of its mechanism of action, available data on its absorption, distribution, metabolism, and excretion, and its effects on histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows are also provided to support further research and drug development efforts.

Introduction

This compound, also known as dibenzheptropine, is a therapeutic agent that acts as both a histamine H1 receptor antagonist and a muscarinic acetylcholine receptor antagonist.[2] Its dual mechanism of action makes it effective in the management of allergic conditions and respiratory diseases such as asthma, where both histamine and acetylcholine play a role in the pathophysiology.[2] As a first-generation antihistamine, this compound can cross the blood-brain barrier, which may lead to sedative effects.[3] Understanding the intricate details of its pharmacokinetics (PK) and pharmacodynamics (PD) is crucial for optimizing its therapeutic use and for the development of new, more targeted therapies.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily mediated through its competitive antagonism of histamine H1 receptors and muscarinic acetylcholine receptors.

Mechanism of Action

-

Histamine H1 Receptor Antagonism: this compound binds to H1 receptors, preventing histamine from eliciting its pro-inflammatory effects, such as vasodilation, increased vascular permeability, and smooth muscle contraction.[3]

-

Muscarinic Acetylcholine Receptor Antagonism: By blocking muscarinic receptors, this compound inhibits the effects of acetylcholine. This leads to reduced smooth muscle contraction in the bronchioles and decreased secretions in the respiratory tract.[2]

Receptor Binding and Potency

Table 1: Comparative Pharmacodynamic Parameters of First-Generation Antihistamines and Anticholinergic Drugs

| Parameter | First-Generation Antihistamines (e.g., Diphenhydramine) | Anticholinergic Drugs (e.g., Atropine) | This compound |

| Histamine H1 Receptor Ki (nM) | 1 - 50 | Not Applicable | Data not available |

| Muscarinic Receptor Ki (nM) | 100 - 1000 | 1 - 10 | Data not available |

| EC50 (nM) | Varies by assay | Varies by assay | Data not available |

Note: The data for other drugs are provided for illustrative purposes to give a general sense of the expected potency for this class of compounds.

Signaling Pathways

The antagonism of H1 and muscarinic receptors by this compound interferes with their respective signaling cascades.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in humans are not well-documented in recent literature. The following sections provide a general overview based on the properties of similar compounds and available information.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: As a first-generation antihistamine, this compound is expected to be well-absorbed after oral administration.

-

Distribution: this compound is likely to have a large volume of distribution, characteristic of lipophilic drugs that distribute extensively into tissues.[4] Its ability to cross the blood-brain barrier is responsible for its sedative effects.

-

Metabolism: this compound is presumed to undergo hepatic metabolism, a common feature of this drug class.[5][6] The specific cytochrome P450 (CYP) enzymes involved in its metabolism have not been identified.

-

Excretion: The metabolites of this compound are likely excreted primarily through the kidneys.

Quantitative Pharmacokinetic Data

Specific values for half-life (t½), clearance (CL), volume of distribution (Vd), maximum plasma concentration (Cmax), and time to maximum plasma concentration (Tmax) for this compound are not available. Table 2 presents typical pharmacokinetic parameters for other first-generation antihistamines to provide a comparative framework.

Table 2: Comparative Pharmacokinetic Parameters of First-Generation Antihistamines

| Parameter | Diphenhydramine | Chlorpheniramine | This compound |

| Half-life (t½) (hours) | 2.4 - 9.3 | 12 - 43 | Data not available |

| Clearance (CL) (L/h/kg) | 0.4 - 0.7 | 0.1 - 0.3 | Data not available |

| Volume of Distribution (Vd) (L/kg) | 3.3 - 6.8 | 2.5 - 3.2 | Data not available |

| Cmax (ng/mL) | 50 - 100 (after 25 mg dose) | 5 - 10 (after 4 mg dose) | Data not available |

| Tmax (hours) | 1 - 4 | 2 - 6 | Data not available |

| Bioavailability (%) | 40 - 60 | 25 - 45 | Data not available |

| Protein Binding (%) | 80 - 85 | 72 | Data not available |

Note: The data provided are for comparative purposes and may not be directly extrapolated to this compound.

Experimental Protocols

Detailed experimental protocols for this compound are scarce. The following are generalized protocols for key assays relevant to the study of this compound's pharmacodynamics and pharmacokinetics.

Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for muscarinic receptors.

Materials:

-

Cell membranes expressing the desired muscarinic receptor subtype (e.g., M1, M2, M3).

-

Radioligand (e.g., [³H]-N-methylscopolamine).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold).

-

96-well filter plates.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of the test compound (this compound).

-

In a 96-well filter plate, add the test compound dilutions, a fixed concentration of the radioligand, and the cell membrane preparation.

-

Incubate the plate to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to separate bound from unbound radioligand.

-

Allow the filters to dry, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Metabolism Study using Human Liver Microsomes

This protocol outlines a method to investigate the metabolic stability of a compound like this compound.

Materials:

-

Human liver microsomes (HLMs).

-

Test compound (this compound).

-

NADPH regenerating system.

-

Phosphate (B84403) buffer (pH 7.4).

-

Acetonitrile (for reaction termination).

-

LC-MS/MS system.

Procedure:

-

Pre-incubate the test compound with HLMs in phosphate buffer.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points, terminate the reaction by adding ice-cold acetonitrile.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

-

Determine the in vitro half-life and intrinsic clearance from the rate of disappearance of the parent compound.

Visualizations

The following diagrams illustrate key conceptual frameworks for the study of this compound.

Conclusion

This compound is a first-generation antihistamine with significant anticholinergic activity. While its general mechanism of action is understood, there is a notable lack of specific quantitative pharmacokinetic and pharmacodynamic data in the available literature. This guide has synthesized the existing knowledge and provided a comparative context using data from similar drugs. The included experimental protocols and visualizations offer a framework for future research to elucidate the precise pharmacological profile of this compound. Further studies are warranted to quantify its binding affinities, metabolic pathways, and pharmacokinetic parameters in humans to better inform its clinical use and potential for future drug development.

References

Deptropine's Impact on Autophagy and Lysosomal Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deptropine, a benzocycloheptene-based antihistamine, has demonstrated significant effects on fundamental cellular processes, specifically autophagy and lysosomal function. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates these pathways. Drawing from key research findings, this document outlines the inhibitory action of this compound on autophagosome-lysosome fusion, its impact on lysosomal enzyme processing, and the resulting cellular consequences. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in cellular biology and drug development.

Introduction: Autophagy and Lysosomal Function

Autophagy is a highly conserved intracellular degradation pathway essential for cellular homeostasis. It involves the sequestration of cytoplasmic components, such as protein aggregates and damaged organelles, within double-membraned vesicles known as autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the captured material is degraded by lysosomal hydrolases. This process is critical for nutrient recycling, cellular quality control, and adaptation to stress.

Lysosomes are acidic organelles that serve as the primary catabolic centers of the cell. Their function is dependent on a host of hydrolytic enzymes, including cathepsins, which are synthesized as inactive precursors and require processing within the acidic lysosomal environment to become mature, active enzymes. The proper functioning of lysosomes is paramount for the completion of the autophagic process.

This compound's Mechanism of Action

Current research indicates that this compound's primary effect on the autophagy pathway is the inhibition of the final fusion step between autophagosomes and lysosomes.[1][2][3][4] This blockade disrupts the normal autophagic flux, leading to an accumulation of autophagosomes within the cell.

Effects on Autophagic Flux

This compound treatment leads to a significant increase in the expression of Light Chain 3B-II (LC3B-II), a protein marker associated with the autophagosome membrane.[1][2][3][4] However, this increase in LC3B-II is not accompanied by a corresponding degradation of sequestosome 1 (SQSTM1/p62), a protein that is normally cleared upon the completion of autophagy.[1][2][3][4] The accumulation of both LC3B-II and p62 is a hallmark of impaired autophagic flux, indicating that while autophagosome formation is initiated, their subsequent degradation is blocked.

Impairment of Lysosomal Function

The inhibitory effect of this compound extends to direct lysosomal function. Studies have shown that this compound inhibits the processing of cathepsin L, a key lysosomal protease, from its inactive precursor form to its mature, active form.[1][2][3][4] This suggests that this compound may interfere with the acidic environment or other essential functions of the lysosome that are necessary for enzyme maturation. The impairment of lysosomal activity is a critical factor in the observed blockage of autophagosome-lysosome fusion.

Signaling Pathways

Notably, the effects of this compound appear to be specific to the later stages of autophagy. Investigations into upstream signaling pathways have shown that this compound does not cause significant changes in the levels of other autophagy-related proteins such as Autophagy-related 7 (ATG7), Vacuolar protein sorting 34 (VPS34), phosphorylated AMP-activated protein kinase (AMPK), or phosphorylated protein kinase B (Akt).[1][2][3][4] This suggests that this compound's mechanism of action is downstream of the initial signaling cascades that trigger autophagy.

Quantitative Data

The following table summarizes the quantitative data from a study investigating the antiproliferative effects of this compound and its analogs on human hepatoma cell lines.

| Compound | Cell Line | IC50 (µM) |

| This compound | Hep3B | 9.98 ± 0.12 |

| This compound | HepG2 | 9.75 ± 0.11 |

| Rupatadine | Hep3B | ~13 |

| Rupatadine | HepG2 | ~13 |

| Nortriptyline | Hep3B | ~13 |

| Nortriptyline | HepG2 | ~13 |

| Table 1: 50% inhibitory concentration (IC50) values of this compound and other benzocycloheptene (B12447271) structural analogs in human hepatoma cells.[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on autophagy and lysosomal function.

Western Blotting for Autophagy Markers

-

Objective: To quantify the expression levels of key autophagy-related proteins (LC3B, p62, ATG7, VPS34, p-AMPK, p-Akt) following this compound treatment.

-

Procedure:

-

Culture human hepatoma cells (e.g., Hep3B and HepG2) to 80% confluency.

-

Treat cells with varying concentrations of this compound for a specified duration (e.g., 48 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3B, p62, and other relevant autophagy markers overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Immunofluorescence Microscopy for Autophagosome Visualization

-

Objective: To visualize the formation and accumulation of autophagosomes (LC3B puncta) in cells treated with this compound.

-

Procedure:

-

Grow cells on glass coverslips in a 24-well plate.

-

Treat cells with this compound for the desired time.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

-

Incubate with a primary antibody against LC3B for 1 hour.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear staining.

-

Visualize the cells using a fluorescence microscope.

-

Autophagic Flux Assay using mCherry-GFP-LC3 Reporter

-

Objective: To monitor the progression of autophagy from autophagosome formation to autolysosome formation.

-

Procedure:

-

Transfect cells with a plasmid encoding the mCherry-GFP-LC3 tandem fluorescent protein.

-

Allow cells to express the reporter protein for 24-48 hours.

-

Treat the transfected cells with this compound or a positive control (e.g., chloroquine).

-

Visualize the cells under a fluorescence microscope.

-

In autophagosomes (neutral pH), both GFP and mCherry fluoresce, resulting in yellow puncta. In autolysosomes (acidic pH), the GFP signal is quenched, while the mCherry signal persists, resulting in red puncta. An accumulation of yellow puncta indicates a blockage in autophagosome-lysosome fusion.

-

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits the fusion of autophagosomes with lysosomes.

Experimental Workflow Diagram

Caption: Workflow for assessing this compound's effects on autophagy.

Logical Relationship Diagram

Caption: Logical flow of this compound's cellular effects.

Conclusion

This compound exerts a potent inhibitory effect on the autophagic process by preventing the fusion of autophagosomes with lysosomes. This action is associated with the impairment of lysosomal function, as evidenced by the reduced maturation of cathepsin L. The resulting accumulation of autophagosomes and the blockage of autophagic flux contribute to the cytotoxic effects of this compound observed in cancer cell lines. These findings highlight this compound as a valuable tool for studying the intricate mechanisms of autophagy and as a potential therapeutic agent that targets this pathway. Further research is warranted to fully elucidate the molecular interactions of this compound within the lysosome and its broader implications in cellular homeostasis and disease.

References

- 1. The Antihistamine this compound Induces Hepatoma Cell Death through Blocking Autophagosome-Lysosome Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Antihistamine this compound Induces Hepatoma Cell Death through Blocking Autophagosome-Lysosome Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

In Vitro Anticholinergic Profile of Deptropine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deptropine, a compound recognized for its dual H1-histamine and muscarinic receptor antagonist properties, has clinical applications in the management of respiratory conditions such as asthma. A comprehensive understanding of its in vitro anticholinergic characteristics is paramount for elucidating its mechanism of action, predicting potential side effects, and guiding further drug development. This technical guide provides an in-depth overview of the in vitro anticholinergic profile of this compound and its quaternary analogue, N-methyl-deptropine. It details the experimental protocols for assessing muscarinic receptor antagonism and presents the available quantitative data on receptor interaction. Furthermore, this document outlines the key signaling pathways associated with muscarinic receptor subtypes.

Introduction to Anticholinergic Properties

Anticholinergic agents exert their effects by competitively inhibiting the binding of the neurotransmitter acetylcholine (B1216132) to its receptors. Within this class of drugs, muscarinic receptor antagonists are of significant therapeutic interest. The muscarinic receptor family comprises five distinct subtypes (M1, M2, M3, M4, and M5), which are G protein-coupled receptors (GPCRs) expressed in various tissues throughout the body, mediating a wide array of physiological functions. The interaction of an antagonist with these receptors can be quantified in vitro through binding affinity (Ki) and functional antagonism (pA2) values. A thorough in vitro characterization is essential for determining the potency and selectivity of an anticholinergic compound.

Quantitative Analysis of this compound's Anticholinergic Activity

In the same study, it was noted that in bovine tracheal smooth muscle, N-methyl-deptropine exhibited a Schild plot slope significantly greater than unity, suggesting a positive cooperative interaction with M3 muscarinic receptors in this specific tissue.[1]

Table 1: Functional Antagonism of N-methyl-deptropine at Muscarinic Receptors

| Compound | Tissue/Preparation | Agonist | Parameter | Value | Reference |

| N-methyl-deptropine | Guinea Pig Tracheal Smooth Muscle | Acetylcholine | Schild Plot Slope | Unity (1.0) | [1] |

| N-methyl-deptropine | Bovine Tracheal Smooth Muscle | Acetylcholine | Schild Plot Slope | > 1.0 | [1] |

Note: Specific pA2 values for N-methyl-deptropine were not reported in the cited study.

Experimental Protocols for In Vitro Anticholinergic Assessment

The in vitro characterization of anticholinergic compounds like this compound involves a combination of radioligand binding assays and functional assays to determine their affinity for and antagonist activity at muscarinic receptors.

Radioligand Binding Assays for Muscarinic Receptor Affinity (Ki)

Radioligand binding assays are a fundamental technique to determine the affinity of a test compound for a specific receptor subtype. This is typically achieved through competition binding experiments.

Objective: To determine the inhibition constant (Ki) of this compound for each of the five human muscarinic acetylcholine receptor subtypes (M1-M5).

Materials:

-

Cell Membranes: Membranes from cell lines (e.g., CHO-K1, HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: A high-affinity, non-selective muscarinic antagonist radiolabeled with tritium, such as [³H]-N-methylscopolamine ([³H]-NMS).

-

Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a non-labeled, non-selective muscarinic antagonist, such as atropine (B194438) (1-10 µM).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters and a Cell Harvester.

-

Liquid Scintillation Counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound. The final concentrations in the assay should typically span a wide range (e.g., 10⁻¹¹ to 10⁻⁴ M).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding (TB): Cell membranes, [³H]-NMS, and assay buffer.

-

Non-specific Binding (NSB): Cell membranes, [³H]-NMS, and a high concentration of atropine.

-

Competition: Cell membranes, [³H]-NMS, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each this compound concentration: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Functional Assays in Isolated Tissues (Schild Analysis for pA2)

Functional assays in isolated tissues that express endogenous muscarinic receptors are used to determine the potency of an antagonist in a physiological context. The pA2 value, a measure of antagonist potency, is derived from Schild analysis.

Objective: To determine the pA2 value of this compound at muscarinic receptors in a functional tissue preparation.

Materials:

-

Tissue Preparation: Isolated guinea pig ileum or trachea.

-

Physiological Salt Solution: e.g., Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.

-

Muscarinic Agonist: e.g., Acetylcholine or Carbachol.

-

Test Compound: this compound.

-

Organ Bath and Transducer System: To record isometric contractions.

Procedure:

-

Tissue Preparation and Mounting: Dissect the guinea pig ileum or trachea and mount segments in an organ bath containing physiological salt solution.

-

Equilibration: Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.

-

Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the muscarinic agonist to determine its EC₅₀ and maximum response.

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a fixed concentration of this compound for a predetermined period to allow for equilibrium.

-

Agonist Concentration-Response Curve in the Presence of Antagonist: Generate a second cumulative concentration-response curve for the agonist in the presence of this compound.

-

Repeat with Different Antagonist Concentrations: Repeat steps 4 and 5 with at least two other concentrations of this compound.

-

Data Analysis (Schild Plot):

-

Calculate the Dose Ratio (DR) for each concentration of this compound: DR = EC₅₀ of agonist in the presence of antagonist / EC₅₀ of agonist in the absence of antagonist.

-

Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.

-

Perform a linear regression on the data points. The x-intercept of the regression line provides the pA2 value . The slope of the line should be close to 1 for competitive antagonism.

-

Second Messenger Assays

To further characterize the functional antagonism of this compound at specific muscarinic receptor subtypes, second messenger assays can be employed using cell lines expressing individual receptor subtypes.

-

Calcium Mobilization Assay (for M1, M3, and M5 receptors): These Gq-coupled receptors signal through the activation of phospholipase C, leading to an increase in intracellular calcium. The inhibitory effect of this compound on agonist-induced calcium mobilization can be measured using calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM) and a fluorescence plate reader.

-

Adenylyl Cyclase Inhibition Assay (for M2 and M4 receptors): These Gi/o-coupled receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The ability of this compound to reverse agonist-induced inhibition of adenylyl cyclase can be quantified using various commercially available cAMP assay kits.

Muscarinic Receptor Signaling Pathways

The five muscarinic receptor subtypes couple to different G proteins, initiating distinct intracellular signaling cascades.

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Activation of Gq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium. DAG, along with the elevated calcium levels, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

-

M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Activation of Gi/o leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels lead to decreased activity of protein kinase A (PKA). The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.

Conclusion

The in vitro anticholinergic properties of this compound and its analogues are primarily characterized by competitive antagonism at muscarinic receptors. Functional studies on N-methyl-deptropine in guinea pig trachea confirm a classical competitive mechanism. To provide a more complete profile of this compound's anticholinergic activity, further studies are warranted to determine its binding affinities (Ki) for all five human muscarinic receptor subtypes and its functional antagonist potencies (pA2) in various tissue preparations. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations, which are crucial for a comprehensive understanding of its pharmacology and for the development of future therapeutic agents with optimized selectivity and safety profiles.

References

Deptropine as an H1 Histamine Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deptropine, a first-generation antihistamine, exerts its therapeutic effects primarily through the competitive antagonism of the histamine (B1213489) H1 receptor. This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its mechanism of action as an H1 histamine receptor antagonist. This document details its chemical properties, the signaling pathway associated with H1 receptor antagonism, and the experimental protocols utilized to characterize its activity. Due to the limited availability of specific binding affinity and potency data for this compound in publicly accessible literature, this guide also presents comparative data for other first-generation antihistamines to provide a contextual understanding of its potential pharmacological profile.

Introduction

This compound, also known as dibenzheptropine, is a tricyclic compound recognized for its antihistaminic and anticholinergic properties.[1][2] As a first-generation antihistamine, it readily crosses the blood-brain barrier, which can lead to central nervous system effects such as sedation.[3][4] Its primary therapeutic application is in the management of allergic conditions mediated by the release of histamine.[1] This guide focuses on the molecular and cellular mechanisms underlying its function as an H1 receptor antagonist.

Chemical and Physical Properties

This compound is a derivative of dibenzocycloheptene. Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| Chemical Name | 3α-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-1αH,5αH-tropane | [2] |

| Synonyms | Dibenzheptropine, Brontina | [2][5] |

| Molecular Formula | C23H27NO | [2] |

| Molecular Weight | 333.47 g/mol | [2] |

| CAS Number | 604-51-3 (free base) | [2] |

| PubChem CID | 16576 | [2] |

Mechanism of Action: H1 Histamine Receptor Antagonism

This compound functions as a competitive antagonist at the histamine H1 receptor.[1] This means it binds to the same site on the receptor as histamine but does not activate it, thereby blocking the actions of endogenous histamine.[3] The H1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gq/11 family of G proteins.

H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor initiates a signaling cascade that leads to the characteristic physiological responses of an allergic reaction. This compound, by blocking this initial step, prevents the downstream signaling events.

The key steps in the H1 receptor signaling pathway are:

-

Histamine Binding: Histamine, released from mast cells or basophils, binds to the H1 receptor on target cells.

-

Gq/11 Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated α-subunit of the Gq/11 protein stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

Cellular Response: The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the sensation of itching.

Diagram of the H1 Histamine Receptor Signaling Pathway

Caption: H1 Histamine Receptor Signaling Pathway and the inhibitory action of this compound.

Quantitative Analysis of Receptor Binding and Function

H1 Receptor Binding Affinities of First-Generation Antihistamines

The following table summarizes the reported Ki values for several common first-generation antihistamines at the H1 receptor. A lower Ki value indicates a higher binding affinity.

| Antihistamine | Chemical Class | H1 Receptor Ki (nM) | Reference |

| Doxepin | Tricyclic | 0.06 | [6] |

| Mepyramine | Ethylenediamine | 0.28 | [6] |

| Diphenhydramine | Ethanolamine | 1.1 | [6] |

| Clemastine | Ethanolamine | 1.3 | [6] |

| Promethazine | Phenothiazine | 2.2 | [6] |

| Triprolidine | Alkylamine | 2.6 | [6] |

| Chlorpheniramine | Alkylamine | 3.2 | [6] |

| Cyproheptadine | Piperidine | 3.8 | [6] |

| Hydroxyzine | Piperazine | 21 | [6] |

Note: Ki values can vary between studies due to different experimental conditions.

Anticholinergic Activity

This compound is known to possess anticholinergic properties, which contribute to some of its therapeutic effects and side effects.[1] This activity is due to its ability to antagonize muscarinic acetylcholine (B1216132) receptors. While specific Ki values for this compound at different muscarinic receptor subtypes (M1-M5) are not available, it is a common characteristic of first-generation antihistamines to exhibit affinity for these receptors.[3]

Experimental Protocols

The characterization of an H1 receptor antagonist like this compound involves a series of in vitro assays to determine its binding affinity and functional potency.

Radioligand Binding Assay (for Determining Ki)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the H1 receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the H1 receptor.

Materials:

-

Biological Material: Cell membranes from a cell line recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-mepyramine.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., mianserin).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

Methodology:

-

Membrane Preparation: Homogenize cells expressing the H1 receptor and isolate the membrane fraction via centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-mepyramine, and varying concentrations of this compound.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from a competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for a Radioligand Binding Assay

Caption: A typical workflow for a radioligand binding assay to determine Ki.

Functional Assay: Calcium Flux (for Determining IC50)

This cell-based assay measures the ability of an antagonist to inhibit the increase in intracellular calcium induced by a histamine receptor agonist.

Objective: To determine the functional potency (IC50) of this compound in inhibiting H1 receptor signaling.

Materials:

-

Cell Line: A cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO).

-

H1 Agonist: Histamine.

-

Test Compound: this compound.

-

Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM.

-

Assay Buffer: e.g., HBSS with HEPES.

-

Fluorescence Plate Reader: With automated injection capabilities.

Methodology:

-

Cell Plating: Seed H1 receptor-expressing cells in a 96-well plate.

-

Dye Loading: Incubate the cells with a calcium-sensitive dye.

-

Compound Addition: Add varying concentrations of this compound to the wells and pre-incubate.

-

Agonist Stimulation: Add a fixed concentration of histamine (typically the EC80) to stimulate the H1 receptor.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Conclusion

References

- 1. What is this compound citrate used for? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. H1 antagonist - Wikipedia [en.wikipedia.org]

- 4. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dtb.bmj.com [dtb.bmj.com]

- 6. benchchem.com [benchchem.com]

In Vivo Studies of Deptropine in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deptropine is a pharmacological agent with a dual mechanism of action, exhibiting both antihistaminic and anticholinergic properties.[1] It functions by antagonizing histamine (B1213489) H1 receptors and blocking muscarinic acetylcholine (B1216132) receptors.[1] These characteristics make it a compound of interest for managing allergic reactions and certain respiratory conditions, such as asthma and chronic obstructive pulmonary disease (COPD), by mitigating histamine-mediated symptoms and reducing respiratory tract secretions and bronchospasms.[1] Additionally, some studies have explored its potential anti-tumor activities.[2][3][4] This technical guide provides a comprehensive overview of the available in vivo data for this compound in animal models, focusing on its therapeutic effects. Due to the limited availability of public data on this compound, this guide also includes detailed, representative experimental protocols for assessing antihistaminic and anticholinergic activities in animal models, based on established methodologies for similar compounds.

Pharmacological Profile

This compound's primary mechanism of action involves the competitive antagonism of two key receptor systems:

-

Histamine H1 Receptors: By blocking these receptors, this compound prevents the downstream effects of histamine, a key mediator in allergic responses. This action helps to alleviate symptoms such as vasodilation, increased vascular permeability, and smooth muscle contraction.[1]

-

Muscarinic Acetylcholine Receptors: this compound's anticholinergic activity results from the inhibition of acetylcholine signaling at muscarinic receptors. This leads to a reduction in glandular secretions in the respiratory tract and relaxation of bronchial smooth muscle, which is beneficial in respiratory diseases.[1]

This compound is metabolized in the liver and its byproducts are primarily excreted through the kidneys.[1] It is also known to cross the blood-brain barrier, which can result in sedative effects.[1]

In Vivo Efficacy Studies

Anti-Tumor Activity in a Xenograft Mouse Model

A significant in vivo study has demonstrated the anti-tumor potential of this compound in a hepatocellular carcinoma model.

| Parameter | Description | Reference |

| Animal Model | Xenograft nude mice with Hep3B human hepatoma cells | [2][3][4] |

| Treatment | 2.5 mg/kg this compound | [2][3] |

| Efficacy | Significant inhibition of tumor growth | [2][3][4] |

| Proposed Mechanism | Induction of hepatoma cell death by inhibiting autophagy through the blockage of autophagosome-lysosome fusion.[2][3][4] |

Detailed Experimental Protocols

Assessment of Antihistaminic Activity: Histamine-Induced Bronchoconstriction in Guinea Pigs

This model is a classic method for evaluating the efficacy of H1 receptor antagonists.

Objective: To determine the ability of this compound to inhibit bronchoconstriction induced by histamine.

Materials:

-

Male Hartley guinea pigs (300-400 g)

-

This compound citrate

-

Histamine dihydrochloride

-

Urethane (anesthetic)

-

Saline solution (vehicle)

-

Plethysmograph to measure airway resistance

Procedure:

-

Guinea pigs are anesthetized with urethane.

-

A tracheal cannula is inserted and connected to a small animal ventilator.

-

Airway resistance is continuously monitored using a whole-body plethysmograph.

-

A baseline airway resistance is established.

-

A challenge with an aerosolized or intravenously administered solution of histamine is performed to induce bronchoconstriction.

-

In the treatment group, this compound is administered (e.g., intravenously or orally) at various doses prior to the histamine challenge. The control group receives the vehicle.

-

The percentage inhibition of the histamine-induced increase in airway resistance is calculated for each dose of this compound.

Assessment of Anticholinergic Activity: Pilocarpine-Induced Salivation in Mice

This model assesses the ability of a compound to block muscarinic receptor-mediated effects, such as salivation.

Objective: To quantify the inhibitory effect of this compound on salivation induced by a muscarinic agonist.

Materials:

-

Male albino mice (20-25 g)

-

This compound citrate

-

Pilocarpine (B147212) hydrochloride

-

Saline solution (vehicle)

-

Pre-weighed cotton balls

Procedure:

-

Mice are fasted overnight with free access to water.

-

This compound is administered at various doses (e.g., intraperitoneally or orally). The control group receives the vehicle.

-

After a set pretreatment time (e.g., 30 minutes), pilocarpine is administered (e.g., subcutaneously) to induce salivation.

-

Immediately after pilocarpine administration, a pre-weighed cotton ball is placed in the mouth of each mouse for a specific duration (e.g., 15 minutes).

-

The cotton balls are then removed and weighed to determine the amount of saliva secreted.

-

The percentage inhibition of salivation is calculated for each dose of this compound compared to the control group.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the generally accepted signaling pathways for the histamine H1 receptor and the muscarinic M3 receptor, the primary targets of this compound.

Caption: Simplified Histamine H1 Receptor Signaling Pathway.

Caption: Simplified Muscarinic M3 Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study of a compound like this compound.

Caption: General Experimental Workflow for In Vivo Studies.

Conclusion and Future Directions

The available in vivo data, primarily from a single anti-tumor study, suggests that this compound has therapeutic potential beyond its established antihistaminic and anticholinergic effects. However, there is a notable lack of publicly accessible, detailed quantitative data on its pharmacokinetics, dose-response relationships for its primary pharmacological activities, and a comprehensive toxicology profile in animal models.

To fully characterize the in vivo profile of this compound and support its further development, future research should focus on:

-

Comprehensive Pharmacokinetic Studies: Determining key parameters such as Cmax, Tmax, half-life, and bioavailability in various animal models and with different routes of administration.

-

Dose-Response Efficacy Studies: Quantifying the antihistaminic and anticholinergic effects of this compound using established animal models to determine its potency and efficacy.

-

Toxicology and Safety Pharmacology Studies: Establishing the safety profile of this compound through acute and chronic toxicity studies to determine LD50 and NOAEL values.

-

Exploration of Central Nervous System Effects: Given its ability to cross the blood-brain barrier and its structural similarity to compounds like Diphenylpyraline, investigating its effects on other neurotransmitter systems, such as dopamine, would be of interest.

By addressing these knowledge gaps, a more complete understanding of this compound's in vivo properties can be achieved, paving the way for its potential clinical applications.

References

- 1. Histamine H1 receptor occupancy and pharmacodynamics of second generation H1-antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative prediction of histamine H1 receptor occupancy by the sedative and non-sedative antagonists in the human central nervous system based on systemic exposure and preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Positron emission tomographic study of central histamine H1-receptor occupancy in human subjects treated with epinastine, a second-generation antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Deptropine's Role in Inhibiting Cancer Cell Proliferation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Deptropine, a benzocycloheptene-based compound with known antihistaminic and anticholinergic properties, has emerged as a potent inhibitor of cancer cell proliferation, particularly in hepatocellular carcinoma (HCC). This technical guide synthesizes the current understanding of this compound's anticancer mechanism, focusing on its ability to induce cell death by disrupting the autophagy-lysosome pathway. This document provides an in-depth overview of the key experimental findings, detailed methodologies, and the underlying signaling pathways, intended to serve as a resource for researchers in oncology and drug development.

Introduction

The repurposing of existing drugs for oncology applications presents a promising avenue for accelerating the development of novel cancer therapies.[1][2][3] Antihistamines, a class of drugs traditionally used to treat allergic reactions, have garnered attention for their potential antitumor activities.[4][5][6] Among these, this compound has been identified as a particularly effective agent against hepatoma cells.[7][8] This guide provides a comprehensive analysis of the preclinical evidence supporting the role of this compound in cancer cell inhibition.

Mechanism of Action: Inhibition of Autophagosome-Lysosome Fusion

The primary mechanism by which this compound induces cancer cell death is through the inhibition of autophagy at a late stage.[7][8][9] Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins, which can promote cancer cell survival under stress.[10] this compound disrupts this process by blocking the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes and subsequent cell death.[7][8]

Key molecular events associated with this compound's mechanism of action include:

-

Increased LC3B-II Expression: this compound treatment leads to a significant increase in the levels of microtubule-associated protein 1A/1B-light chain 3B-II (LC3B-II), a marker for autophagosome formation.[7][8]

-

No Degradation of SQSTM1/p62: Unlike typical autophagy inducers, this compound does not cause the degradation of sequestosome 1 (SQSTM1/p62), a protein that is normally cleared upon completion of the autophagic process. This indicates a blockage in the later stages of autophagy.[7][8]

-

Inhibition of Cathepsin L Processing: this compound has been shown to inhibit the maturation of cathepsin L, a lysosomal protease, which is crucial for the degradative function of lysosomes.[7][8]

-

Minimal Caspase Activation: The cell death induced by this compound appears to be largely independent of apoptosis, as evidenced by limited activation of caspases.[7][9]

Notably, this compound's action appears to be specific to the late-stage autophagy, as it does not significantly alter the expression or activity of early-stage autophagy-related proteins such as ATG7, VPS34, AMPK, or Akt.[7][8]

Signaling Pathway Diagram

Caption: this compound induces cancer cell death by inhibiting the fusion of autophagosomes and lysosomes.

Quantitative Data on Anti-Proliferative Activity

The anti-proliferative effects of this compound have been quantified in human hepatoma cell lines, Hep3B and HepG2.

Table 1: Cytotoxicity of this compound and Analogous Compounds in Hepatoma Cell Lines.[8]

| Compound | IC50 in Hep3B cells (µM) | IC50 in HepG2 cells (µM) |

| This compound | 9.98 ± 0.12 | 9.75 ± 0.11 |

| Rupatadine | 13.35 ± 0.14 | 14.68 ± 0.12 |

| Nortriptyline | 13.22 ± 0.27 | 17.10 ± 0.21 |

| Loratadine | 18.27 ± 0.22 | 21.46 ± 0.19 |

| Ketotifen | 18.46 ± 0.11 | 23.85 ± 0.18 |

| Amitriptyline | 21.00 ± 0.20 | 15.15 ± 0.21 |

| Desloratadine | 21.59 ± 0.20 | 32.09 ± 0.64 |

| Cyproheptadine | 23.00 ± 0.28 | 29.39 ± 0.58 |

| Cyclobenzaprine | 23.98 ± 0.33 | 26.79 ± 0.45 |

| Pizotifen | 31.73 ± 0.21 | 31.69 ± 0.16 |

| Azatadine | >50.00 | >50.00 |

| Amineptine | >50.00 | >50.00 |

Data are presented as mean ± standard error of the mean (SEM) from three independent experiments.

Table 2: In Vivo Efficacy of this compound in a Hep3B Xenograft Model.[9]

| Treatment Group | Dose | Tumor Volume Inhibition (%) | Tumor Weight Inhibition (%) |

| This compound | 2.5 mg/kg | ~64.2% | ~57.3% |

Data represents the approximate inhibition compared to the control group at the end of the study.

Experimental Protocols

Cell Culture and Drug Treatment

-

Cell Lines: Human hepatoma cell lines Hep3B and HepG2.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Drug Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, which is then diluted in culture medium to the desired concentrations for experiments. The final DMSO concentration in the culture medium should be kept below 0.1%.

Cell Viability Assay (MTT Assay)

-

Seed Hep3B or HepG2 cells in 96-well plates at a density of 5 × 10^3 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or other test compounds for 24, 48, or 72 hours.

-

Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software.

Western Blot Analysis

-

Treat cells with this compound for the indicated times and concentrations.

-

Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) on a 10-15% SDS-polyacrylamide gel.

-

Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3B, SQSTM1/p62, and β-actin (as a loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Immunofluorescence Microscopy

-

Grow cells on coverslips in a 24-well plate.

-

Treat the cells with this compound as required.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

-

Incubate with a primary antibody against LC3B overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with 4′,6-diamidino-2-phenylindole (DAPI).

-

Mount the coverslips on glass slides and visualize using a fluorescence microscope.

-

Quantify the number of LC3B puncta per cell.

In Vivo Xenograft Study

-

Animal Model: Athymic nude mice (4-6 weeks old).

-

Tumor Inoculation: Subcutaneously inject 1 × 10^7 Hep3B cells into the flank of each mouse.

-

Treatment: When the tumors reach a volume of approximately 100-150 mm³, randomize the mice into control and treatment groups. Administer this compound (2.5 mg/kg) or vehicle control intraperitoneally three times a week.

-

Monitoring: Measure the tumor volume and body weight of the mice every 2-3 days. Tumor volume can be calculated using the formula: (length × width²) / 2.

-

Endpoint: At the end of the study (e.g., after 3 weeks of treatment), sacrifice the mice, and excise and weigh the tumors.

Experimental Workflow Diagram

Caption: Workflow of in vitro and in vivo experiments to evaluate this compound.

Conclusion and Future Directions

The available preclinical data strongly suggest that this compound is a promising candidate for anticancer therapy, particularly for hepatocellular carcinoma. Its unique mechanism of action, involving the blockade of autophagosome-lysosome fusion, offers a novel strategy to induce cancer cell death.

Future research should focus on:

-

Elucidating the precise molecular target of this compound responsible for inhibiting autophagosome-lysosome fusion.

-

Evaluating the efficacy of this compound in a broader range of cancer types.

-

Investigating the potential for synergistic effects when this compound is combined with other anticancer agents.

-

Conducting further preclinical toxicology and pharmacokinetic studies to support a potential transition to clinical trials.

This technical guide provides a solid foundation for researchers and drug developers interested in exploring the therapeutic potential of this compound in oncology. The detailed protocols and summarized data offer a practical resource for designing and conducting further investigations into this promising repurposed drug.

References

- 1. mdpi.com [mdpi.com]

- 2. JCI Insight - Inhibition of cysteine protease cathepsin L increases the level and activity of lysosomal glucocerebrosidase [insight.jci.org]

- 3. Nanomicellar TGX221 blocks xenograft tumor growth of prostate cancer in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modified LC3 Dot Quantification Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of cytochrome P450s (CYP)-overexpressing HepG2 cells for assessing drug and chemical-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 8. The Antihistamine this compound Induces Hepatoma Cell Death through Blocking Autophagosome-Lysosome Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bcrj.org.br [bcrj.org.br]

The Emergence of Deptropine as a Novel Anti-Tumor Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recent investigations into the pharmacological profile of the antihistamine Deptropine have unveiled potent anti-tumor activities, particularly in hepatocellular carcinoma (HCC). This technical guide provides an in-depth analysis of the discovery, mechanism of action, and preclinical evidence supporting this compound as a promising candidate for oncology research and development. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the core signaling pathways and workflows involved in its anti-cancer effects.

Introduction: Repurposing Antihistamines for Oncology

The repurposing of existing drugs for new therapeutic indications offers a streamlined path for drug development, leveraging established safety and pharmacokinetic profiles. Several first-generation antihistamines have been explored for their anti-cancer properties. Within this context, this compound, a benzocycloheptene (B12447271) derivative, has emerged as a particularly potent agent against liver cancer cells. Initial screenings of structurally analogous compounds identified this compound as the most effective inhibitor of hepatoma cell proliferation[1].

Quantitative Analysis of Anti-Tumor Efficacy

The anti-proliferative effects of this compound and its analogues have been quantified in vitro against human hepatoma cell lines, Hep3B and HepG2. Furthermore, its in vivo efficacy has been demonstrated in a xenograft mouse model.

Table 1: In Vitro Cytotoxicity of this compound and Benzocycloheptene Analogues

A screening of twelve benzocycloheptene-based drugs highlighted this compound's superior cytotoxicity against two common human hepatoma cell lines. The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of treatment.

| Compound | Drug Class | Hep3B IC50 (µM) | HepG2 IC50 (µM) |

| This compound | Antihistamine | 9.98 ± 0.12 | 9.75 ± 0.11 |

| Rupatadine | Antihistamine | 13.11 ± 0.15 | 13.89 ± 0.14 |

| Nortriptyline | Antidepressant | 13.75 ± 0.15 | 12.55 ± 0.13 |

| Cyproheptadine | Antihistamine | 20.12 ± 0.18 | 21.05 ± 0.21 |

| Ketotifen | Antihistamine | 22.45 ± 0.21 | 24.89 ± 0.25 |

| Mianserin | Antidepressant | 25.41 ± 0.24 | 23.98 ± 0.22 |

| Pizotifen | Antihistamine | 28.98 ± 0.29 | 30.12 ± 0.31 |

| Tianeptine | Antidepressant | 33.45 ± 0.32 | 35.87 ± 0.34 |

| Cyclobenzaprine | Muscle Relaxant | 38.98 ± 0.37 | 36.54 ± 0.35 |

| Loratadine | Antihistamine | 39.87 ± 0.41 | 41.23 ± 0.42 |

| Azatadine | Antihistamine | > 50 | > 50 |

| Amineptine | Antidepressant | > 50 | > 50 |

Data sourced from Liang et al., 2020.[1]

Table 2: In Vivo Efficacy of this compound in a Hepatoma Xenograft Model

The anti-tumor effects of this compound were evaluated in a Hep3B xenograft nude mouse model. Animals were treated with 2.5 mg/kg of this compound intraperitoneally three times a week for three weeks.

| Parameter | Control Group | This compound-Treated Group | Percentage Inhibition |

| Final Tumor Volume (mm³) | ~1400 | ~500 | ~64.2% |

| Final Tumor Weight (g) | ~1.4 | ~0.6 | ~57.3% |

Data sourced from Liang et al., 2020.[1]

Mechanism of Action: Inhibition of Autophagy

This compound induces cancer cell death by disrupting the autophagy process, a cellular recycling mechanism that tumor cells often exploit to survive under stress. Specifically, this compound blocks the final stage of autophagy, which is the fusion of autophagosomes with lysosomes. This leads to an accumulation of dysfunctional autophagosomes and ultimately, cell death.

Key Molecular Events

-

Increased LC3B-II Expression: this compound treatment leads to a significant increase in the levels of microtubule-associated protein 1A/1B-light chain 3B-II (LC3B-II), a key marker of autophagosome formation.[1][2]

-

No Degradation of SQSTM1/p62: Despite the increase in autophagosomes, the autophagic substrate sequestosome 1 (SQSTM1/p62) is not degraded, indicating a blockage in the autophagic flux.[1][2]

-

Inhibition of Cathepsin L Processing: this compound inhibits the maturation of the lysosomal enzyme Cathepsin L, which is crucial for the degradation of autophagosomal contents. This further supports the mechanism of lysosomal dysfunction.[1][2]

-

Unaffected Upstream Autophagy Proteins: Key proteins involved in the initiation of autophagy, such as ATG7, VPS34, and phosphorylated forms of AMPK and Akt, remain unchanged after this compound treatment, suggesting a specific effect on the later stages of autophagy.[1][3]

Signaling Pathway Diagram

Caption: this compound's mechanism of action in hepatoma cells.

Anti-Tumor Activities in Other Cancer Types